molecular formula C19H23BrClNO B1374554 4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220016-31-8

4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

Cat. No. B1374554
M. Wt: 396.7 g/mol
InChI Key: DTUXUNPLLMHQDD-UHFFFAOYSA-N
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Description

The compound “4-{2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a biphenyl group, which is two benzene rings connected by a single bond, and a bromine atom attached to one of these rings .

Scientific Research Applications

Synthesis of CCR5 Antagonists

A key application of derivatives of 4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride involves the synthesis of CCR5 antagonists. This class of compounds is significant in medicinal chemistry, particularly for HIV-1 infection treatment. The synthesis process typically involves multi-step reactions with elimination, reduction, and bromization being critical steps (Bi, 2015), (Bi, 2014), (De-ju, 2014).

Antibacterial Properties

Research has shown that derivatives of this chemical have antibacterial properties. N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, synthesized through a series of steps, exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

Characterization and Bioactivity Studies

These compounds are characterized through various techniques like NMR, MS, and IR spectroscopy to confirm their structures and potential bioactivities. Studies have confirmed that these derivatives exhibit certain bioactivities, making them candidates for drug development (De-ju, 2015).

Enantiomeric Resolution in Pharmaceutical Compounds

The enantiomeric resolution and simulation studies of derivatives of this compound have been conducted. These studies are crucial for understanding the chiral recognition mechanism, which is important for the pharmaceutical application of these compounds (Ali et al., 2016).

Synthesis of Novel Anticancer Agents

Derivatives of this chemical have also been synthesized for potential application as anticancer agents. These derivatives have been evaluated for their effectiveness against various cancer cell lines, showcasing the versatility of this compound in medicinal chemistry (Iqbal et al., 2017).

Future Directions

The future directions for this compound would depend on its specific applications. It could potentially be used in the development of new pharmaceutical drugs, given the presence of the piperidine ring .

properties

IUPAC Name

4-[2-(2-bromo-4-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO.ClH/c20-18-14-17(16-4-2-1-3-5-16)6-7-19(18)22-13-10-15-8-11-21-12-9-15;/h1-7,14-15,21H,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUXUNPLLMHQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride

CAS RN

1220016-31-8
Record name Piperidine, 4-[2-[(3-bromo[1,1′-biphenyl]-4-yl)oxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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